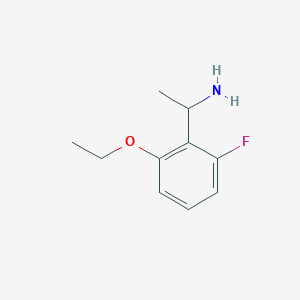

1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine

Description

Significance of Chiral Amines as Foundational Building Blocks in Complex Chemical Architectures

Chiral amines are indispensable components in the field of organic synthesis, serving as crucial building blocks for the construction of complex, biologically active molecules. sigmaaldrich.comambeed.com Their importance stems from the prevalence of chirality in nature, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. enamine.net Many pharmaceuticals, agrochemicals, and other fine chemicals contain chiral amine fragments, with estimates suggesting that approximately 40-45% of small molecule drugs incorporate these structures. nih.govrsc.org

The utility of chiral amines in synthesis is multifaceted. They can act as resolving agents to separate mixtures of enantiomers, serve as chiral auxiliaries to control the stereochemistry of reactions, and be directly incorporated into the final target molecule to introduce a specific stereocenter. sigmaaldrich.com The precise control over the three-dimensional structure that chiral amines provide is essential in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological effects. cuni.cznbinno.com

Furthermore, chiral amines are pivotal in the realm of asymmetric catalysis, where they can function as chiral bases or as ligands for metal catalysts. cuni.cz This catalytic application enables the production of chiral molecules with high enantiomeric purity, a critical factor for the safety and efficacy of many drugs. cuni.cz The development of novel and efficient synthetic routes to enantiomerically enriched amines is, therefore, a significant focus of research, driven by the high demand in the life sciences. nih.gov The versatility of chiral amines makes them a go-to material for both academic research and industrial chemical manufacturing, facilitating the creation of intricate molecular structures with controlled stereochemistry. nbinno.com

Academic Interest in Substituted Phenylethylamine Frameworks for Synthetic Exploration

The substituted phenylethylamine framework is a ubiquitous structural motif found in a vast array of naturally occurring compounds and synthetic molecules of significant biological and medicinal importance. researchgate.netnih.gov This chemical class is based on the phenethylamine (B48288) structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org The academic interest in these frameworks stems from their presence in endogenous compounds like hormones and catecholamines (e.g., dopamine, norepinephrine), as well as their role as the foundational structure for numerous pharmaceuticals and psychoactive substances. nih.govwikipedia.org

Researchers are actively exploring the synthesis of various substituted phenylethylamines to investigate their structure-activity relationships (SAR) and to develop novel therapeutic agents. researchgate.netbiomolther.org The ability to modify the phenylethylamine core by introducing different substituents on the phenyl ring, the sidechain, or the amino group allows for the fine-tuning of the molecule's pharmacological properties. wikipedia.org This synthetic exploration has led to the discovery of compounds with a wide range of activities, including central nervous system stimulants, hallucinogens, and agents for treating inflammatory and neurological disorders. wikipedia.orgresearchgate.netnih.gov

The development of enantioselective synthetic methods for producing chiral substituted phenylethylamines is a particularly active area of research. nih.gov As with other chiral molecules, the stereochemistry of substituted phenylethylamines can have a profound impact on their biological activity. Therefore, methods that allow for the controlled synthesis of specific enantiomers are highly valuable. The ongoing investigation into the synthesis and properties of substituted phenylethylamine frameworks continues to be a rich and important field of study, with significant implications for medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxy-6-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXUFDWFIFVRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019554-45-0 | |

| Record name | 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Ethoxy 6 Fluorophenyl Ethan 1 Amine

Enantioselective Catalytic Approaches for Chiral Amine Synthesis

The creation of a specific stereoisomer of a chiral amine is most efficiently achieved through enantioselective catalysis. This field has evolved to include transition metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in terms of selectivity, efficiency, and substrate scope.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors (Imines, Enamines)

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines and enamines. acs.orgnih.gov This approach typically involves the use of chiral phosphine (B1218219) ligands complexed to a transition metal, such as iridium, rhodium, or ruthenium, to facilitate the stereoselective addition of hydrogen across the C=N double bond. nih.gov The direct asymmetric hydrogenation of imines is a particularly efficient route to α-chiral amines. nih.gov

The success of this methodology hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the prochiral substrate. rsc.org Iridium complexes, in particular, have shown high activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.gov Ruthenium catalysts have also been employed with great success, affording chiral amines in high enantiomeric excess (ee). nih.gov

Below is a table summarizing representative examples of transition metal-catalyzed asymmetric hydrogenation of imines:

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl alanines | High | up to 90 |

| Ru-Pybox | N-aryl imines from aromatic ketones | Chiral amines | High | up to 99 |

| Ni/BenzP* | N-aryl imino esters | Chiral α-aryl glycines | High | up to 98 |

Data sourced from multiple studies to represent the scope of the methodology.

Organocatalytic Asymmetric Synthesis Strategies Utilizing Chiral Primary Amine Catalysts

Organocatalysis has emerged as a complementary and powerful strategy for asymmetric synthesis, avoiding the use of often expensive and toxic transition metals. rsc.org Chiral primary amine catalysts, derived from natural amino acids or other chiral scaffolds, have proven to be highly versatile in a wide range of enantioselective transformations. rsc.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, which then react with nucleophiles in a stereocontrolled manner. rsc.org

In the context of chiral amine synthesis, organocatalysts can be employed in reactions such as asymmetric allylation of imines, providing access to homoallylic amines with high enantioselectivity. beilstein-journals.org The catalyst's chiral structure dictates the facial selectivity of the nucleophilic attack on the imine. The development of bifunctional catalysts, which possess both a primary amine for activation and another functional group for directing the stereochemistry, has further expanded the scope and efficiency of these methods. mdpi.com

The following table presents examples of organocatalytic asymmetric synthesis leading to chiral amine derivatives:

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| Chiral 3,3'-diaryl-BINOL | Asymmetric allylation | N-acylimines | Homoallylic amines | 75-94 | 90-99 |

| Chiral Primary Amine-thiourea | Asymmetric Mannich reaction | α-hydrazonoesters | Mannich products | Moderate | Excellent |

| Cyclohexanediamine-based catalyst | Syn-aldol reaction | Hydroxyacetone and benzaldehydes | Syn-aldol products | up to 98 | up to 93 |

This table compiles representative data from various organocatalytic approaches.

Reductive Amination Strategies for α-Chiral Amine Construction

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. When applied asymmetrically, this method provides a direct route to α-chiral amines.

The direct asymmetric reductive amination of ketones is a highly attractive one-pot process. nih.gov This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the in situ-formed imine. For instance, ruthenium catalysts paired with chiral ligands like BINAP have been shown to be effective for the direct asymmetric reductive amination of various ketones, including heteroaromatic substrates like 2-acetyl-6-substituted pyridines, using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. nih.gov This method has demonstrated excellent enantioselectivity, often exceeding 99% ee. nih.gov

Biocatalytic reductive amination is also a powerful tool, as exemplified by the use of imine reductases (IREDs) and reductive aminases (RedAms). nih.gov These enzymes catalyze the asymmetric reduction of imines formed from a ketone and an amine, with high stereoselectivity. nih.gov

The following table provides examples of asymmetric reductive amination:

| Catalyst/Enzyme | Ketone Substrate | Amine Source | Product | Yield (%) | ee (%) |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | NH₄OCOCF₃ | Chiral primary amines | High | 94.6 to >99.9 |

| Iridium/Phosphoramidite (B1245037) complex | Aromatic ketones | Ammonium acetate | C₂-symmetric secondary amines | High | High |

| Reductive Aminase (NfRedAm) | 2-Hexanone | Ammonia (B1221849) | (R)-2-Aminohexane | 72 (conversion) | >97 |

This table showcases the effectiveness of both chemical and biocatalytic asymmetric reductive amination.

Strategic Precursor Synthesis and Aromatic Functionalization for the 2-Ethoxy-6-fluorophenyl Moiety

The synthesis of the target amine necessitates the preparation of a suitable precursor, such as 2-ethoxy-6-fluoroacetophenone. This, in turn, requires efficient methods for the functionalization of the aromatic ring, specifically the introduction of the ethoxy group.

Methodologies for Introducing Ethoxy Substituents on Aromatic Rings

The introduction of an ethoxy group onto an aromatic ring can be achieved through several established methods, with the Williamson ether synthesis and nucleophilic aromatic substitution (SNA) being particularly relevant.

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.org In the context of synthesizing the 2-ethoxy-6-fluorophenyl moiety, this would typically involve the deprotonation of a precursor phenol, such as 2-fluoro-6-hydroxyacetophenone, with a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes an S_N2 reaction with an ethylating agent, like ethyl iodide or ethyl bromide, to form the desired ether. wikipedia.org The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. francis-press.com

Nucleophilic aromatic substitution (S_NAr) is another powerful strategy, particularly for aromatic rings that are activated towards nucleophilic attack. masterorganicchemistry.com In the case of a substrate like 2,6-difluoroacetophenone, the fluorine atoms are activated by the electron-withdrawing acetyl group. A nucleophile, such as sodium ethoxide, can displace one of the fluoride (B91410) ions to form 2-ethoxy-6-fluoroacetophenone. youtube.comyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com The high electronegativity of the fluorine atom makes it a good leaving group in this context, facilitating the substitution. youtube.com

Fluorination Strategies for Aromatic Scaffolds

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine. The position of the fluorine atom, ortho to both the ethoxy and the ethylamine (B1201723) groups, presents a significant regiochemical challenge. The choice of fluorination strategy depends heavily on the stage at which the fluorine is introduced and the nature of the precursor. Generally, electrophilic fluorination is a preferred method for the direct fluorination of electron-rich aromatic rings.

In the context of the target molecule, a plausible precursor would be a 2-ethoxy-substituted aromatic compound, such as 1-(2-ethoxyphenyl)ethanone. The ethoxy group is an activating, ortho-, para-director. Therefore, direct electrophilic fluorination would likely yield a mixture of products, with substitution occurring at the para-position (position 5) and the desired ortho-position (position 6). Achieving high selectivity for the sterically hindered ortho-position often requires careful selection of the fluorinating agent and optimization of reaction conditions.

Common electrophilic fluorinating agents belong to the N-F class, which are regarded as safer and more manageable alternatives to elemental fluorine. google.com Reagents such as Selectfluor™ (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are widely used for the fluorination of a variety of nucleophiles, including activated aromatic systems. google.com The reaction mechanism is thought to proceed via a polar pathway, where the electron-rich aromatic ring attacks the electrophilic fluorine atom. nih.gov The choice of solvent can also influence the reaction; for instance, ionic liquids have been explored as "green" media for fluorination reactions with Selectfluor™. nih.gov

An alternative approach is nucleophilic aromatic substitution (SNAr), though this typically requires the aromatic ring to be activated by potent electron-withdrawing groups ortho or para to a suitable leaving group (like a halogen or a nitro group). uniovi.es Given the presence of the electron-donating ethoxy group in the target's scaffold, a standard SNAr approach is less straightforward unless specific directing groups are employed to facilitate an ortho-specific substitution. researchgate.net

Below is a table summarizing common electrophilic fluorination reagents applicable to aromatic systems.

| Reagent Name | Abbreviation | Typical Substrates | Notes |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electron-rich arenes, heterocycles, enolates | Widely used, commercially available, and relatively stable N-F reagent. frontiersin.org |

| N-Fluorobenzenesulfonimide | NFSI | Aromatic compounds, carbanions, silyl (B83357) enol ethers | A powerful and versatile electrophilic fluorinating agent. google.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignard and aryllithium reagents | Used for fluorination of organometallic intermediates. google.com |

Stereocontrolled Formation of the Ethan-1-amine Side Chain

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the stereocontrolled synthesis of the ethan-1-amine side chain a critical aspect of producing the desired enantiomer of this compound. The primary strategies to achieve this are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess. For 1-arylethanamines, the most prominent method is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2-ethoxy-6-fluorophenyl)ethanone. This transformation can be achieved through both chemical catalysis and biocatalysis.

Chemical Catalysis: Transition metal catalysts featuring chiral ligands are highly effective for this purpose. For example, Iridium and Ruthenium complexes with chiral phosphine ligands like BINAP derivatives have been successfully used for the direct asymmetric reductive amination of various aryl ketones. These reactions typically use ammonia or an ammonium salt as the nitrogen source and hydrogen gas as the reductant, affording chiral primary amines with high enantioselectivity (e.g., >94% ee). The presence of additives, such as Lewis acids (e.g., Ti(OiPr)₄) and iodine, can enhance both catalytic activity and enantioselectivity.

Biocatalysis: In recent years, biocatalysis has emerged as a powerful and sustainable alternative. Enzymes such as reductive aminases (RedAms), which belong to the imine reductase (IRED) family, can catalyze the asymmetric amination of ketones with high conversion and excellent enantiomeric excess. These enzymes use an amine donor (such as ammonia, methylamine, or allylamine) and a cofactor (typically NADPH), which is regenerated in situ using a glucose/glucose dehydrogenase (GDH) system. This approach offers mild reaction conditions and high selectivity, avoiding the use of heavy metals.

The table below summarizes representative catalytic systems for the asymmetric reductive amination of ketones.

| Catalyst/Enzyme | Amine Source | Substrate Example | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | p-Anisidine | Acetophenone | 93% |

| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | 2-Acetylpyridine | >99% |

| Reductive Aminase (RedAm) | Ammonia, Methylamine | α-Fluoroacetophenones | 85-99% |

| Reductive Aminase (AcRedAm) | Benzylamine | Acetophenone | >99% |

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

A commonly used resolving agent for amines is (+)-tartaric acid. The two diastereomeric salts, for instance, (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate, can often be separated by fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral amine enantiomer can be liberated by treatment with a base. This method is robust and can be applied on a large scale, though the maximum theoretical yield for the desired enantiomer is 50%.

Computational Chemistry and Theoretical Studies on 1 2 Ethoxy 6 Fluorophenyl Ethan 1 Amine Analogues

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For analogues of 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine, which possess rotational freedom around several single bonds, a multitude of conformations are possible.

Conformational analysis of fluorinated aromatic compounds is a significant area of study. The introduction of a fluorine atom can substantially alter the conformational preferences of a molecule due to its size and electronegativity. mdpi.com For instance, studies on ortho-phenylene oligomers have utilized fluorine labeling in conjunction with 19F NMR spectroscopy to analyze their folded geometries in solution. nih.govresearchgate.net This technique is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape. By simulating the motion of atoms over time, MD can explore the accessible conformations of a molecule and the transitions between them. These simulations can reveal the influence of solvent on conformational stability and identify the most populated conformational states. For analogues of this compound, MD simulations could elucidate the preferred orientations of the ethoxy and ethylamine (B1201723) substituents relative to the fluorophenyl ring, which is critical for understanding their interactions with biological targets or other molecules.

Table 1: Hypothetical Torsion Angle Preferences for a this compound Analogue from Molecular Dynamics.

| Dihedral Angle | Description | Predominant Angle (degrees) |

| C1-C2-O-C | Phenyl-Ethoxy linkage | ~90 |

| C1-C(amine)-N-H | Phenyl-Ethylamine linkage | 60, 180, -60 |

| F-C6-C1-C(amine) | Fluoro-Phenyl-Ethylamine | ~0 |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures.

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and properties of molecules. nih.gov For analogues of this compound, DFT can be employed to calculate a wide range of molecular properties that are difficult to measure experimentally.

A common application of DFT is the optimization of molecular geometry to find the lowest energy conformation. researchgate.net Functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311G(d,p)) are frequently used for this purpose. researchgate.net Once the geometry is optimized, further calculations can elucidate the electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from electronic structure analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a more reactive molecule.

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, including hydrogen bonding and potential sites of metabolic attack.

Table 2: Calculated Electronic Properties for a Phenylethylamine Analogue using DFT.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: This table contains hypothetical data for a representative analogue to illustrate the outputs of quantum chemical calculations.

Theoretical Approaches for Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the properties of a molecule are a function of its structural features.

For analogues of this compound, QSAR studies can be invaluable in medicinal chemistry for predicting their biological activity and guiding the design of new, more potent compounds. nih.gov The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity or property. nih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov

For example, a QSAR study on phenethylamine (B48288) derivatives might aim to predict their affinity for a specific receptor. Descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on specific atoms), and hydrophobic parameters (e.g., the logarithm of the partition coefficient, logP). nih.gov By understanding which descriptors are most influential, chemists can rationally design new analogues with improved properties.

Table 3: Common Molecular Descriptors in QSAR/QSPR Studies of Phenylethylamine Analogues.

| Descriptor Class | Example Descriptors | Property Modeled |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Receptor Binding Affinity, Reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Potency, Selectivity |

| Hydrophobic | LogP, Water-Accessible Surface Area | Absorption, Distribution, Metabolism |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Various Biological Activities |

Advanced Analytical Characterization and Chiral Resolution Techniques for 1 2 Ethoxy 6 Fluorophenyl Ethan 1 Amine

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

The enantiomeric purity of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is a critical parameter, necessitating the use of chiral chromatography. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the separation of enantiomers. phenomenex.com The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For primary amines like the target compound, several types of CSPs are effective. chromatographyonline.comazypusa.com

Cyclodextrin-based and cyclofructan-based CSPs are particularly useful for separating primary amines. chromatographyonline.comresearchgate.net For instance, derivatized cyclofructans can separate a variety of primary amines without requiring aqueous mobile phases. chromatographyonline.com Crown ether-based CSPs are also highly effective for resolving protonated primary amines. chromatographyonline.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Method development often involves screening different CSPs and optimizing the mobile phase, which can consist of normal-phase, reversed-phase, or polar organic modes. phenomenex.comchromatographyonline.com The addition of acidic and basic modifiers to the mobile phase, such as trifluoroacetic acid and triethylamine, can significantly improve selectivity and peak shape. chromatographyonline.com

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, often requiring derivatization of the amine to increase its volatility and thermal stability. wiley.comgcms.cz The most common approach involves the use of capillary columns coated with chiral stationary phases, typically derivatized cyclodextrins. researchgate.netwiley.comgcms.cz For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been used to separate various 1-phenylalkylamines. wiley.com

Before analysis, this compound would typically be derivatized, for instance, by acylation with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetyl derivative. wiley.comiu.edu This derivatization improves chromatographic performance and detector response. iu.edu The separation is then carried out on the chiral column, where the enantiomers are resolved based on their differential interactions with the CSP. The oven temperature is a critical parameter that must be optimized to achieve baseline separation. wiley.com

Table 1: Comparison of Chiral Chromatographic Techniques for Primary Amines

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz |

| Sample Volatility | Not critical; suitable for non-volatile compounds. | Requires volatile and thermally stable analytes or their derivatives. wiley.com |

| Derivatization | Often not required, but can be used. | Frequently necessary for amines (e.g., acylation) to improve volatility and peak shape. wiley.comiu.edu |

| Common CSPs | Polysaccharide derivatives, cyclodextrins, cyclofructans, crown ethers. chromatographyonline.com | Derivatized cyclodextrins, chiral amino acid derivatives. researchgate.net |

| Mobile Phase | Hexane/alcohol, acetonitrile/methanol, aqueous buffers. chromatographyonline.com | Inert carrier gas (e.g., Hydrogen, Helium). wiley.com |

| Advantages | Wide applicability, preparative scale is feasible, versatile modes (NP, RP, Polar Organic). phenomenex.comchromatographyonline.com | High resolution and efficiency, fast analysis times. wiley.com |

Spectroscopic Techniques for Detailed Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each part of the structure. The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The ethylamine (B1201723) moiety would have a doublet for the methyl group and a quartet for the methine proton (-CH-NH₂). The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum, with their coupling patterns influenced by the fluorine substituent. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The presence of the fluorine atom would lead to C-F coupling, which splits the signals of nearby carbon atoms into doublets, providing valuable information about the substitution pattern on the aromatic ring.

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. The spectrum for this molecule would show a singlet, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a technique like electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight (183.22 g/mol ). bldpharm.com The fragmentation pattern would likely involve the loss of a methyl group (to give an [M-15]⁺ peak) from the ethylamine side chain, which is a common fragmentation pathway for such structures. Other significant fragments could arise from the cleavage of the ethoxy group and further fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.

Derivatization Strategies for Enhanced Analytical Detection and Separation of Aromatic Amines

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org For aromatic amines like this compound, derivatization can enhance detector response (e.g., by introducing a fluorophore) or improve chromatographic behavior (e.g., by increasing volatility for GC). iu.eduresearchgate.net

Pre-column Fluorescence Derivatization Methods

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. This is particularly useful for HPLC with fluorescence detection, which offers high sensitivity and selectivity. mdpi.com

Several reagents are available for the derivatization of primary amines:

Dansyl Chloride (DNS-Cl): Reacts with primary amines under slightly alkaline conditions to form highly fluorescent sulfonamide derivatives. nih.govsdiarticle4.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to produce intensely fluorescent isoindole derivatives. sdiarticle4.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): A common reagent that reacts with primary and secondary amines to yield stable, fluorescent derivatives. nih.govsdiarticle4.comnih.gov

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary amines to form fluorescent products, and the reaction is typically carried out by heating. mdpi.com

2-(9-Carbazole)-ethyl-chloroformate (CEOC): A novel reagent that reacts with aromatic amines to form stable derivatives with strong fluorescence. researchgate.net

The choice of reagent depends on the specific analytical requirements, such as desired sensitivity and compatibility with the chromatographic conditions. nih.gov For this compound, any of these reagents could be employed to create a derivative that is easily detectable at very low concentrations. nih.govdoi.org

Table 2: Common Pre-column Fluorescence Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Target Group | Typical Reaction Conditions |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Alkaline pH, 30-120 min reaction time. sdiarticle4.com |

| o-Phthalaldehyde | OPA | Primary Amines | Alkaline pH, presence of a thiol, rapid reaction at room temp. sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Alkaline pH (borate buffer). sdiarticle4.comnih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Borate buffer, heating (e.g., 70°C for 30 min). mdpi.com |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | Aromatic Amines | Borate buffer, rapid reaction. researchgate.net |

Halogenation-Based Derivatization for Gas Chromatographic Analysis

For GC analysis, derivatization is often essential to increase the volatility and thermal stability of polar compounds like amines. iu.edunih.gov Halogenated reagents are particularly useful as they produce derivatives that are highly responsive to an electron capture detector (ECD), providing excellent sensitivity. youtube.com

Common halogenation-based derivatization strategies include:

Acylation: This is one of the most widely used procedures for the GC analysis of primary and secondary amines. researchgate.net Reagents such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) react with the amine group to replace the active hydrogen with a fluorinated acyl group. iu.edunih.gov This process, known as acylation, increases volatility and improves the chromatographic properties of the amine. researchgate.net The resulting fluorinated derivatives are highly sensitive to ECD detection. youtube.com

Iodination: In this method, the primary aromatic amine is converted into its corresponding iodinated derivative through a Sandmeyer-like reaction. This derivatization significantly reduces the polarity of the amine, making it suitable for GC analysis. nih.gov This technique has been successfully applied to the analysis of various aromatic amines in complex matrices. nih.govresearchgate.net

These derivatization techniques are crucial for the trace analysis of aromatic amines and would be directly applicable to the analysis of this compound by GC-ECD or GC-MS. nih.govresearchgate.net

Chemical Transformations and Derivatization for Advanced Synthetic Applications of 1 2 Ethoxy 6 Fluorophenyl Ethan 1 Amine

Functional Group Interconversions and Selective Amine Modifications

The primary amine functionality of 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine is the primary site for a variety of chemical transformations. Selective modifications of this amine group are crucial for its incorporation into larger molecules and for modulating the physicochemical properties of the final compounds. Common transformations include acylation, alkylation, and reductive amination, which allow for the introduction of a wide range of substituents.

Acylation of the amine with various acylating agents, such as acid chlorides or anhydrides, under standard conditions provides the corresponding amides. These amide derivatives can serve as key intermediates in multi-step syntheses. Similarly, alkylation of the amine, either directly or through reductive amination with aldehydes or ketones, yields secondary or tertiary amines. The choice of reagents and reaction conditions is critical to achieve selective mono- or di-alkylation and to avoid potential side reactions.

Reductive amination represents a versatile method for forming C-N bonds. For instance, the reaction of this compound with a suitable ketone or aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, affords the corresponding secondary amine. This transformation is often high-yielding and tolerates a wide range of functional groups, making it a powerful tool in combinatorial chemistry and library synthesis.

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acid chloride, base (e.g., triethylamine), CH₂Cl₂ | Amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), CH₂Cl₂ | Sulfonamide |

| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)₃, dichloroethane | Secondary Amine |

| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl Amine |

Development and Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of this compound makes it an invaluable chiral building block for the asymmetric synthesis of complex molecules, particularly in the field of medicinal chemistry. Its use is prominently featured in the synthesis of potent and selective kinase inhibitors, where the stereochemistry of the amine-bearing side chain is often critical for biological activity.

A significant application of this chiral amine is in the synthesis of substituted aminoheteroaryl compounds that act as protein kinase inhibitors. In a typical synthetic sequence, the chiral amine is utilized in a nucleophilic substitution reaction with an activated heteroaryl substrate. For example, the enantiomerically pure (R)-1-(2-ethoxy-6-fluorophenyl)ethan-1-amine can be reacted with a fluorinated or chlorinated pyridine (B92270) derivative to construct a key chiral ether linkage. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

The resulting intermediate, which now incorporates the chiral (2-ethoxy-6-fluorophenyl)ethylamino moiety, can then undergo further transformations to complete the synthesis of the target molecule. These subsequent steps often involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional diversity and build the final complex molecular architecture. The chirality of the starting amine is retained throughout the synthetic sequence, ensuring the enantiopurity of the final product.

| Target Molecule Class | Synthetic Strategy | Key Intermediate |

| Kinase Inhibitors | Nucleophilic aromatic substitution (SNAr) | Chiral (aryloxy)pyridin-2-amine |

| Bioactive Heterocycles | Multi-step synthesis involving C-N bond formation | N-Substituted chiral amine |

Strategies for Late-Stage Functionalization of Substituted Amine Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. While specific examples of LSF on this compound itself are not extensively reported, the principles of LSF can be applied to the complex architectures derived from this chiral building block.

Once the this compound moiety is incorporated into a larger scaffold, such as a kinase inhibitor, various positions on the molecule become candidates for late-stage modification. For instance, if the aromatic rings of the scaffold contain accessible C-H bonds, transition-metal-catalyzed C-H activation can be employed to introduce new functional groups. This could include halogenation, cyanation, or the installation of other small alkyl or aryl groups.

Furthermore, functional groups introduced during the initial synthesis can be manipulated in the later stages. For example, a bromo-substituent on one of the aromatic rings of the final molecule can be subjected to a variety of cross-coupling reactions to introduce a diverse array of substituents. Similarly, other functional groups, such as esters or protected amines, can be deprotected and further derivatized to generate a library of analogues. These late-stage modifications are invaluable for fine-tuning the pharmacological properties of the lead compound.

| LSF Strategy | Potential Modification Site | Transformation Example |

| C-H Activation | Phenyl or heteroaryl rings | Palladium-catalyzed arylation |

| Cross-Coupling | Aryl halides on the scaffold | Suzuki or Sonogashira coupling |

| Functional Group Derivatization | Ester or protected amine groups | Amide formation or alkylation |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Key Reference |

|---|---|---|---|

| Pd-catalyzed hydrogenation | Pd/C, H₂O | 70–85 | |

| Nucleophilic substitution | NaH, THF | 60–75 |

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

How can researchers optimize catalytic hydrogenation conditions for oxime precursors?

Advanced

Key variables include:

- Catalyst loading : 5–10% Pd/C improves efficiency without excessive costs .

- Solvent effects : Polar solvents like H₂O enhance reaction rates by stabilizing intermediates .

- Temperature : Mild conditions (25–40°C) prevent decomposition of the fluorophenyl group.

- Validation : Monitor reaction progress via TLC or GC-MS to identify optimal endpoints .

What spectroscopic techniques validate the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃; fluorine deshields aromatic protons) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- IR : Detect NH₂ stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

How to resolve NMR signal overlap caused by substituent effects?

Q. Advanced

- 2D NMR : Use HSQC/HMBC to correlate ambiguous protons with carbons .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software).

- Isotopic labeling : Introduce ¹⁹F or ²H to simplify splitting patterns in crowded regions.

What strategies are effective for designing derivatives in SAR studies?

Q. Advanced

- Substituent variation : Replace ethoxy/fluoro groups with bromo, chloro, or methyl via Buchwald-Hartwig coupling .

- Chiral resolution : Use enantioselective catalysts to isolate (R)- and (S)-isomers for activity comparison .

- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., esters) to modulate bioavailability .

How to purify this compound from reaction mixtures?

Q. Basic

- Acid-base extraction : Convert the amine to its hydrochloride salt for crystallization .

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for non-polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

How to assess the compound’s stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.